molecular formula C7H9NS2 B13529689 2,5-Dimethylthiophene-3-carbothioamide

2,5-Dimethylthiophene-3-carbothioamide

Katalognummer: B13529689
Molekulargewicht: 171.3 g/mol
InChI-Schlüssel: CGNGLYRWEFODCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethylthiophene-3-carbothioamide is a heterocyclic compound with the molecular formula C7H9NS2. It features a thiophene ring substituted with two methyl groups at positions 2 and 5, and a carbothioamide group at position 3. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthiophene-3-carbothioamide can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethylthiophene-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2,5-Dimethylthiophene-3-carbothioamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Dimethylthiophene-3-carbothioamide involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with biological molecules, leading to potential therapeutic effects. The exact molecular pathways involved are still under investigation, but its unique structure allows for diverse interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,5-Dimethylthiophene-3-carbothioamide is unique due to the presence of both methyl groups and the carbothioamide group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C7H9NS2

Molekulargewicht

171.3 g/mol

IUPAC-Name

2,5-dimethylthiophene-3-carbothioamide

InChI

InChI=1S/C7H9NS2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H2,8,9)

InChI-Schlüssel

CGNGLYRWEFODCT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(S1)C)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.